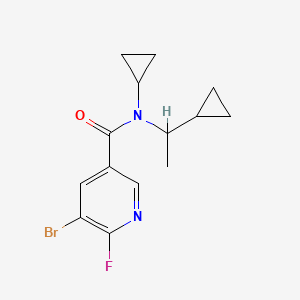

1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

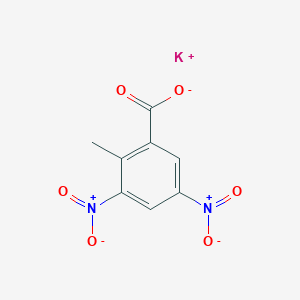

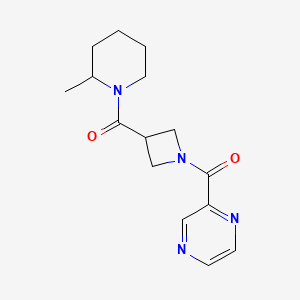

The compound "1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine" is a chemical entity that appears to be a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility in drug design, as they can be modified to target a variety of biological receptors and enzymes. The furan and imidazole rings present in the compound suggest potential for interactions with biological systems, possibly offering pharmacological activities.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, a series of compounds including a furan moiety and a piperazine ring were synthesized from 2-acetylfuran through a Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction with N-methyl piperazine . Similarly, novel furan and piperazine-containing compounds were synthesized via Mannich reaction with triazole Schiff bases . These methods indicate that the synthesis of the compound would likely involve a sequence of reactions including condensation, cyclization, and amination steps.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of various functional groups attached to the piperazine ring. The furan ring is a five-membered oxygen-containing heterocycle, which can contribute to the compound's electronic properties and reactivity. The imidazole ring is a five-membered nitrogen-containing heterocycle, known for its role in the structure of many biologically active molecules. The structural data of similar compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the ring. The furan ring can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the oxygen heteroatom. The imidazole ring can act as a nucleophile in reactions due to the presence of a lone pair of electrons on the nitrogen atom. The Mannich reaction is a common method used to introduce a piperazine moiety into a molecule, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The presence of heterocycles like furan and imidazole can affect the compound's polarity, hydrogen bonding capacity, and overall molecular geometry. These properties are crucial for the compound's interaction with biological targets and can be optimized for improved pharmacokinetic profiles. For example, modifications to the piperazine ring in anti-tuberculosis agents have been made to improve bioavailability, indicating the importance of these properties in drug design .

科学的研究の応用

Antidepressant and Antianxiety Activities

A novel series of derivatives has been synthesized, demonstrating significant antidepressant and antianxiety activities. These activities were assessed using Porsolt’s behavioral despair test and the plus maze method, respectively, indicating the potential of these compounds for further development in treating psychiatric disorders (J. Kumar et al., 2017).

Antifungal Agent Comparison

The compound's derivative, imidazole-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyl]phenyl]piperazine (I), a broad-spectrum antifungal agent, has been compared to ketoconazole, highlighting its effectiveness and sustained blood levels following oral administration. This comparison underscores its significance in treating various mycoses (M. Shamsipur & F. Jalali, 2000).

Antimicrobial Activities

Azole derivatives, including piperazine, have been synthesized and evaluated for their antimicrobial properties. The incorporation of furan-2-carbohydrazide led to compounds with activity against several microorganisms, showcasing the versatility of this chemical framework in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Anticancer Activity

Derivatives of piperazine-2,6-dione have been synthesized and evaluated for their anticancer activities. The study identified compounds with significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, highlighting the potential of these derivatives in cancer therapy (Sandeep Kumar et al., 2013).

Antidiabetic Properties

Piperazine derivatives have been identified as new antidiabetic compounds. Studies on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines revealed potent antidiabetic agents that significantly improved glucose tolerance without causing adverse side effects or hypoglycemic effects. This research opens new avenues for diabetes treatment (G. Le Bihan et al., 1999).

Fungicidal and Herbicidal Activities

A series of novel furan/thiophene and piperazine-containing compounds were synthesized and exhibited significant in vitro and in vivo fungicidal activities against several plant fungi. This research contributes to the development of new agrochemicals with novel heterocyclic structures, offering potential in plant protection and crop management (Baolei Wang et al., 2015).

特性

IUPAC Name |

1-(furan-3-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIVYWORQRKWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)